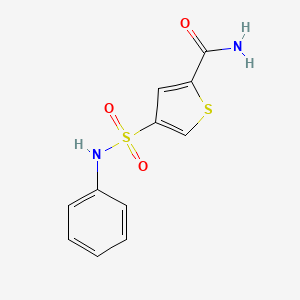

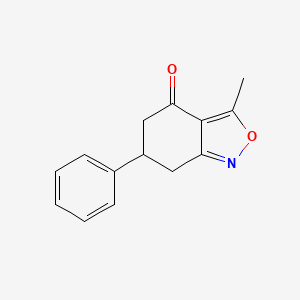

![molecular formula C18H21N3O2 B5588774 1',5,7-三甲基-6H-螺[1,3-二氮杂三环[3.3.1.1~3,7~]癸烷-2,3'-吲哚]-2',6(1'H)-二酮](/img/structure/B5588774.png)

1',5,7-三甲基-6H-螺[1,3-二氮杂三环[3.3.1.1~3,7~]癸烷-2,3'-吲哚]-2',6(1'H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spiro compounds involves intricate synthetic routes to achieve the desired complex molecular architecture. For example, a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones starting from 3-chloromethylene-2-indolones and Danishefsky's diene through several steps including cycloadduct formation and transformations to derive spiro compounds in satisfactory overall yield (Beccalli et al., 2003). This example illustrates the complexity and creativity required in the synthesis of spiro compounds similar to the molecule of interest.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spiro-linked systems, where two or more rings are joined at a single atom. The structure of “1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6(1'H)-dione” would be expected to exhibit unique stereochemistry and spatial arrangement due to its spiro configuration, which can influence its physical and chemical properties.

Chemical Reactions and Properties

Spiro compounds participate in various chemical reactions, including cycloadditions, which are pivotal in extending their spiro-frameworks and introducing functional groups. For instance, 1,3-dipolar cycloaddition reactions have been employed to construct spiro systems with high regioselectivity and yield, demonstrating the versatility of spiro compounds in organic synthesis (Hussein et al., 2018).

科学研究应用

合成技术

铑(II)-卡宾 C-H 插入: 此方法包括使用 Rh2(OAc)4- 和 Rh2(TPA)4- 催化的 C-H 插入以制备螺化合物,如螺[4.4]壬烷-、螺[4.5]癸烷- 和螺[4.6]十一烷-α,β'-二酮,中间体为 1-重氮-4-(2,2-乙撑二氧环烷基-1-基)丁烷-2-酮。此技术产生螺和反双环衍生物 (Aburel, Romming, & Undheim, 2000)。

新的合成途径: 一种新的螺[环己烷-1,3'-吲哚]-2',4-二酮合成途径已经开发,起始于 3-氯亚甲基-2-吲哚酮和丹尼舍夫斯基二烯。该过程涉及多个步骤,导致各种螺化合物衍生物 (Beccalli, Clerici, & Gelmi, 2003)。

一锅多米诺骨牌过程: 利用三甲胺水溶液,已经建立了一锅三组分多米诺骨牌过程,用于区域选择性地形成螺[苯并呋喃-4,3'-吲哚] 和螺(吲哚-3,4'-吡喃[3,2-h]喹啉) (Pogosyan, Pogosyan, & Harutyunyan, 2020)。

化学性质和表征

对映体和非对映体选择性合成: 使用不对称烷基化和还原合成了螺环二酮,如 (R)-螺[4.4]壬烷-1,6-二酮、(R)-螺[4.5]癸烷-1,6-二酮和 (R)-螺[5.5]十一烷-1,7-二酮,以及相应的顺式、顺式二醇。这些过程采用 C2 对称环烷基-1,2-二醇作为手性助剂 (Suemune, Maeda, Kato, & Sakai, 1994)。

基于离子液体的合成: HOAc 介导的离子液体 [Bmim]Br 中的多米诺反应用于构建螺[环己烷-1,3'-吲哚]-3-烯-2'-酮和螺[环己烷-1,2'-茚]-3-烯-1',3'-二酮。该方法涉及原位生成 1,3-二烯和随后的狄尔斯-阿尔德反应 (Yang, Sun, & Yan, 2018)。

材料科学中的应用

- 增韧聚乳酸: 合成了 (6S)-3-亚甲基-6-甲基-1,4-二氧杂环己烷-2,5-二酮,并将其用于狄尔斯-阿尔德反应以制备螺衍生物,用于增韧聚乳酸。这种方法导致高分子量聚合物,韧性显着提高 (Jing & Hillmyer, 2008)。

属性

IUPAC Name |

1',5,7-trimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-16-8-20-10-17(2,14(16)22)11-21(9-16)18(20)12-6-4-5-7-13(12)19(3)15(18)23/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVLWLRVLYBEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

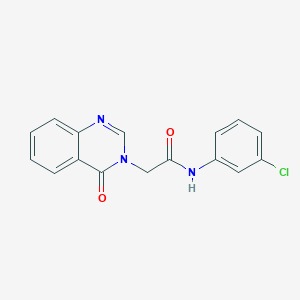

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)

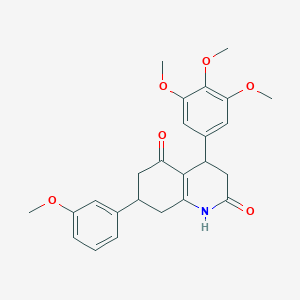

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

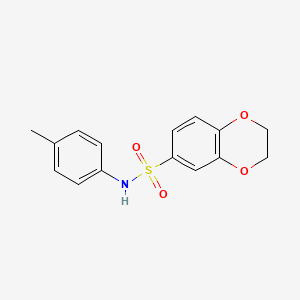

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)

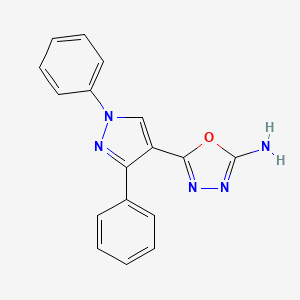

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)